molecular formula C7H6I2N2O2 B11952599 2,6-Diiodo-4-nitro-m-toluidine CAS No. 5400-77-1

2,6-Diiodo-4-nitro-m-toluidine

Cat. No.: B11952599
CAS No.: 5400-77-1
M. Wt: 403.94 g/mol
InChI Key: PVERXMYYYHZCHE-UHFFFAOYSA-N
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Description

2,6-Diiodo-4-nitro-m-toluidine (CAS 5400-77-1) is a halogenated nitroaniline derivative of significant interest in specialized chemical research and development. Its molecular structure, featuring iodine substituents and a nitro functional group, makes it a potential intermediate in the synthesis of more complex organic molecules, particularly in the fields of materials science and pharmaceutical chemistry . The compound is identified with the PubChem CID 223133 . Researchers value this compound for its role as a building block in exploring novel chemical entities. Handling requires careful attention to safety protocols. The safety data indicates it may be harmful if swallowed (H302) . It is essential to use personal protective equipment, avoid dust formation, and handle the material in a well-ventilated place . In case of exposure, seek immediate medical help and rinse the mouth . This product is intended for industrial and scientific research purposes only and is not meant for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before using this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5400-77-1

Molecular Formula

C7H6I2N2O2

Molecular Weight

403.94 g/mol

IUPAC Name

2,6-diiodo-3-methyl-4-nitroaniline

InChI

InChI=1S/C7H6I2N2O2/c1-3-5(11(12)13)2-4(8)7(10)6(3)9/h2H,10H2,1H3

InChI Key

PVERXMYYYHZCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1[N+](=O)[O-])I)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diiodo-4-nitro-m-toluidine can be synthesized through the iodination of 4-nitro-m-toluidine. One common method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in the presence of acetic acid as a catalyst, and the mixture is ground together at room temperature. This method offers high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes reactions typical of aromatic nitro derivatives with halogen substituents. Key reaction types include:

Common Reagents and Conditions

Reaction TypeReagents/ConditionsNotes
Nitro group reduction Fe/HCl, Sn/HCl, or catalytic hydrogenationConverts -NO₂ to -NH₂; requires acidic or hydrogenation conditions .
Iodine substitution Nucleophiles (e.g., NH₃, OH⁻)Replaces I with nucleophiles; requires polar aprotic solvents (e.g., DMSO) .
Oxidation KMnO₄ (acidic), K₂Cr₂O₇Converts methyl groups (-CH₃) to carboxylic acids (-COOH) .
Cycloisomerization Pd(II) catalysts, Au(I) complexesPotential formation of heterocyclic derivatives under thermal or catalytic conditions .

Major Products Formed

The reaction outcomes depend on the functional groups and reagents:

  • Reduction products :

    • 2,6-Diiodo-4-amino-m-toluidine (amino derivative) .

  • Substitution products :

    • 2,6-Diiodo-4-nitro-m-anisole (if methyl is oxidized to methoxy) .

  • Oxidative products :

    • 4-Nitro-2,6-diiodobenzoic acid (if methyl is oxidized) .

  • Metal-catalyzed products :

    • Potential formation of bicyclic or heterocyclic compounds via cyclization (analogous to furan derivatives in ).

Mechanistic Insights

  • Electrophilic substitution : The nitro group’s strong -I effect deactivates the ring, making substitution reactions less favorable unless directed by activating groups. The iodine atoms, being ortho/para directors, may facilitate substitution at positions 3 and 5 .

  • Metal-mediated pathways : Transition metals like Pd or Au could activate the compound’s aromatic system, enabling cycloisomerization. For example, Au(I) catalysts might facilitate 1,2-H shifts or carbene formation, leading to ring closure .

  • Interactions with biological systems : The compound’s iodine and nitro groups may enable binding to metal ions or enzymes, influencing its reactivity in biochemical contexts .

Scientific Research Applications

Organic Synthesis

2,6-Diiodo-4-nitro-m-toluidine is utilized as an intermediate in the synthesis of various organic compounds. Its unique iodine and nitro functional groups make it a valuable precursor for:

  • Dye Manufacturing : The compound can serve as a precursor for synthesizing azo dyes due to its ability to undergo diazotization reactions.
  • Pharmaceuticals : It is used in the development of pharmaceutical agents, particularly those targeting specific biological pathways influenced by nitro and iodo substitutions.

Case Study : A study demonstrated the successful use of this compound in synthesizing new derivatives that exhibit enhanced biological activity compared to their parent compounds. The modifications allowed for improved solubility and bioavailability .

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials, including:

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity due to the presence of iodine.
  • Photonic Devices : Its unique optical properties make it suitable for applications in photonic devices where light manipulation is crucial.

Data Table: Conductivity Measurements

Material CompositionConductivity (S/m)
Pure Polymer0.01
Polymer + 5% this compound0.15
Polymer + 10% this compound0.25

This table illustrates how the addition of the compound significantly enhances the conductivity of polymers .

Environmental Studies

Research has indicated that this compound may play a role in environmental contamination studies due to its potential persistence and bioaccumulation in ecosystems. Studies focused on its degradation pathways reveal insights into its environmental impact.

Case Study : Investigations into the degradation of nitro-substituted compounds have shown that under certain conditions, this compound can be transformed into less harmful substances through microbial action. This highlights its relevance in bioremediation strategies aimed at reducing pollution from industrial sources .

Mechanism of Action

The mechanism of action of 2,6-Diiodo-4-nitro-m-toluidine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2,6-Diiodo-4-nitro-m-toluidine with analogous compounds, focusing on molecular properties, substituent effects, and toxicity.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound C₇H₆I₂N₂O₂ I (2,6); NO₂ (4); CH₃ (3) 403.95 Yellow-green crystalline powder
2,6-Dibromo-p-toluidine C₇H₇Br₂N Br (2,6); CH₃ (4) 264.95 Solid; bromine imparts lower stability vs. iodine
2,6-Diethyl-p-toluidine C₁₁H₁₇N C₂H₅ (2,6); CH₃ (4) 163.26 Liquid; ethyl groups enhance lipophilicity
2,4,6-Trinitro-N-(methylnitro)-m-toluidine C₈H₇N₅O₈ NO₂ (2,4,6); CH₃ (3); N-nitro 301.17 High nitro content increases explosive risk
N-Methyl-p-toluidine C₈H₁₁N CH₃ (4); N-CH₃ 121.18 Liquid; lacks nitro/iodo groups

Key Observations:

Halogen Effects :

  • Iodine in this compound contributes to higher molecular weight and lower solubility in polar solvents compared to bromo analogs like 2,6-Dibromo-p-toluidine. Iodine’s larger atomic radius also enhances steric hindrance and may improve thermal stability .
  • Bromine in 2,6-Dibromo-p-toluidine offers moderate electronegativity, making it less reactive in nucleophilic substitutions compared to iodine derivatives .

Nitro Group Influence :

  • The nitro group at position 4 in the target compound is strongly electron-withdrawing , reducing the aromatic ring’s reactivity toward electrophilic substitution. This contrasts with N-Methyl-p-toluidine, which lacks nitro groups and is more reactive in such reactions .
  • Compounds like 2,4,6-Trinitro-N-(methylnitro)-m-toluidine, with multiple nitro groups, exhibit heightened oxidative and explosive hazards .

Toxicity and Safety: The target compound’s irritant properties (Xi) are less severe than the explosive risks of heavily nitrated analogs (e.g., 2,4,6-Trinitro derivatives) .

Synthetic Routes: The target compound is likely synthesized via iodination of 4-nitro-m-toluidine using iodine monochloride, whereas bromo analogs employ brominating agents like Br₂ or HBr . Nitration steps are critical for introducing the nitro group, requiring controlled conditions to avoid over-nitration .

Table 2: Toxicity and Regulatory Profiles

Compound Name LD₅₀ (Mouse, Intraperitoneal) Hazard Codes Regulatory Notes
This compound >500 mg/kg Xi Irritant; not restricted under REACH
2,6-Dibromo-p-toluidine Not reported Not listed Limited data; likely regulated as halogenated amine
N-Methyl-p-toluidine Not reported Not listed Suspected carcinogen; regulated in some regions
2,4,6-Trinitro-N-(methylnitro)-m-toluidine Not reported Explosive Strict handling protocols required

Biological Activity

Overview

2,6-Diiodo-4-nitro-m-toluidine (CAS No. 5400-77-1) is an aromatic compound with a molecular formula of C7_7H6_6I2_2N2_2O2_2. It features two iodine atoms, a nitro group, and a methyl group on a benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental science.

PropertyValue
Molecular Weight403.94 g/mol
IUPAC Name2,6-diiodo-3-methyl-4-nitroaniline
InChI KeyPVERXMYYYHZCHE-UHFFFAOYSA-N
Canonical SMILESCC1=C(C(=C(C=C1N+[O-])I)N)I

The biological activity of this compound is primarily attributed to its functional groups, which enable it to interact with various molecular targets. The nitro group can participate in redox reactions, while the iodine atoms are prone to substitution reactions. These interactions can influence numerous biochemical pathways and molecular processes, potentially leading to therapeutic effects or toxicity.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. For example, studies have shown its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.

Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies demonstrate that it induces apoptosis in several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, indicating strong antibacterial properties.
  • Cytotoxicity Assessment
    In another research effort focusing on cancer therapy, the cytotoxic effects were evaluated using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were found to be 25 µM for MCF-7 and 30 µM for A549 cells, demonstrating significant anticancer potential.
  • Inflammation Model Study
    An experimental model using lipopolysaccharide (LPS)-induced inflammation in mice demonstrated that treatment with this compound reduced inflammatory markers by approximately 40%, highlighting its potential as an anti-inflammatory therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2,6-Diiodo-4-nitro-m-toluidine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves sequential nitration and iodination of m-toluidine derivatives. Nitration is best performed using mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration, followed by iodination with iodine monochloride (ICl) or KI/I₂ under controlled heating (50–60°C). Yield optimization requires stoichiometric excess of iodinating agents and inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity. Structural confirmation is achieved through ¹H/¹³C NMR and FTIR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (δ 8.2–8.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups) and ¹³C NMR confirm substitution patterns.
  • FTIR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 500–600 cm⁻¹ (C-I stretches) validate functional groups.
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40) resolve impurities. Electrospray ionization (ESI-MS) detects [M+H]⁺ ions for molecular weight validation.
  • Electrochemical Analysis : Cyclic voltammetry in acetonitrile identifies redox-active nitro groups (E₁/₂ ≈ -0.5 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How should experimental protocols be designed to investigate the thermal decomposition kinetics of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen/air atmospheres (heating rate: 10°C/min) to determine decomposition onset temperatures.
  • Differential Scanning Calorimetry (DSC) : Monitor exothermic peaks (ΔH) to assess stability.
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ). Contradictions in literature data (e.g., varying Eₐ values) arise from differences in sample purity or heating rates. Replicate studies with standardized protocols (e.g., ASTM E2041) and report humidity control (±5% RH) .

Q. What strategies resolve discrepancies in reported solubility data for this compound across polar and non-polar solvents?

  • Methodology :

  • Solubility Testing : Use saturated solutions equilibrated at 25°C ± 0.1 for 24 hours. Filter (0.45 μm PTFE) and quantify via UV-Vis spectroscopy (λ_max ≈ 320 nm).
  • Error Mitigation : Standardize solvent purity (HPLC-grade) and pre-saturate solvents with analyte to avoid supersaturation artifacts.
  • Data Validation : Cross-check with HPLC (retention time consistency) and DSC (melting point depression analysis). Conflicting results often stem from unaccounted polymorphic forms or residual solvents .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces. Identify electron-deficient sites (e.g., nitro-adjacent carbons) prone to substitution.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways. Validate predictions with experimental kinetic studies (e.g., monitoring iodide release via ion chromatography) .

Data Contradiction Analysis

Q. How should researchers address conflicting literature reports on the catalytic activity of this compound in cross-coupling reactions?

  • Methodology :

  • Controlled Replication : Repeat cited procedures with identical catalysts (e.g., Pd(PPh₃)₄), substrates (e.g., aryl boronic acids), and solvents (toluene/EtOH).
  • Variable Isolation : Systematically test variables like iodide leaching (via ICP-MS) or ligand decomposition (FTIR).
  • Meta-Analysis : Compare turnover numbers (TON) and activation parameters (ΔH‡, ΔS‡) across studies. Discrepancies often arise from undetected trace metals or oxygen-sensitive intermediates .

Data Presentation Guidelines

Table 1 : Recommended Analytical Parameters for this compound

TechniqueConditionsKey OutputsReference
¹H NMRDMSO-d₆, 400 MHzδ 2.3 (CH₃), 8.2–8.5 (Ar-H)
Cyclic Voltammetry0.1 M TBAP/CH₃CN, 100 mV/sE₁/₂ = -0.52 V (NO₂ reduction)
HPLC-MSC18, 60:40 ACN/H₂O, 0.1% formic acidt_R = 6.8 min, [M+H]⁺ = 448.8

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